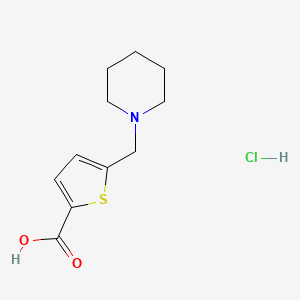

5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride

Beschreibung

Structural characterization and nomenclature

5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride is systematically identified by the Chemical Abstracts Service number 1354960-80-7, establishing its unique molecular identity in chemical databases. The compound exhibits a molecular formula of C11H16ClNO2S, with a corresponding molecular weight of 261.77 grams per mole. This molecular composition reflects the integration of the hydrochloride salt form with the parent carboxylic acid structure, enhancing both solubility and stability characteristics compared to the free acid form.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the thiophene ring as the primary structural framework with positional numbering that places the carboxylic acid functionality at the 2-position and the piperidin-1-ylmethyl substituent at the 5-position. The hydrochloride designation indicates the presence of a protonated amine functionality complexed with a chloride counterion, forming a stable salt structure. Alternative nomenclature systems may refer to this compound using various synonyms, but the systematic name provides unambiguous structural identification.

The Simplified Molecular Input Line Entry System representation for the hydrochloride salt is expressed as O=C(C1=CC=C(CN2CCCCC2)S1)O.[H]Cl, which encodes the complete molecular connectivity including the ionic association. This notation system enables computational analysis and database searching while providing a compact representation of the complex molecular architecture. The corresponding International Chemical Identifier and International Chemical Identifier Key provide additional standardized representations for computational chemistry applications and database management systems.

The free acid form of the compound, bearing Chemical Abstracts Service number 893741-64-5, exhibits a molecular formula of C11H15NO2S with a molecular weight of 225.31 grams per mole. The relationship between the free acid and hydrochloride forms represents a common pharmaceutical strategy for optimizing compound properties, where salt formation modifies solubility, stability, and bioavailability characteristics without altering the fundamental pharmacological activity of the parent molecule.

Historical context and research significance

The development of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride emerges from the broader historical context of thiophene chemistry, which traces its origins to Viktor Meyer's discovery of thiophene in 1882 as a contaminant in benzene. Meyer's initial observation that isatin forms a blue dye when mixed with sulfuric acid and crude benzene led to the identification of thiophene as the reactive component, establishing the foundation for systematic thiophene derivative development.

The compound's research significance stems from its unique structural combination of established pharmacophores, particularly the piperidine motif that appears in numerous pharmaceutically active compounds. Piperidine derivatives have demonstrated significant therapeutic potential across multiple drug classes, including selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotics, and opioids. This extensive pharmaceutical precedent provides strong motivation for investigating novel piperidine-containing structures like 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride.

Contemporary research interest in this compound reflects the ongoing search for novel therapeutic agents with improved efficacy and reduced side effect profiles. Thiophene derivatives have demonstrated promising anticancer activities, with studies showing significant cytotoxicity against hepatocellular carcinoma cell lines and other cancer types. The incorporation of piperidine functionality into thiophene scaffolds represents a rational drug design approach that combines the favorable pharmacological properties of both structural classes.

The compound's research trajectory also intersects with materials science applications, where thiophene-based structures serve as building blocks for organic semiconductors and light-emitting diodes. This dual potential in both medicinal chemistry and materials science amplifies the research significance and justifies continued investigation into synthetic methodologies, structure-activity relationships, and practical applications. Recent synthetic advances have enabled more efficient preparation methods, facilitating broader research accessibility and accelerating discovery programs targeting this compound class.

Core functional groups and molecular architecture

The molecular architecture of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride integrates three primary structural components: the thiophene heterocycle, the piperidine ring system, and the carboxylic acid functionality. Each component contributes distinct chemical properties that collectively determine the compound's overall behavior in chemical and biological systems. The thiophene ring provides aromatic character and electronic properties that influence both chemical reactivity and potential biological interactions.

The thiophene core consists of a five-membered aromatic ring containing one sulfur atom, which imparts unique electronic characteristics compared to purely carbon-based aromatic systems. The sulfur heteroatom contributes electron density to the aromatic system while maintaining planarity and aromatic stability. This structural feature enables extensive substitution reactions and provides a platform for further chemical modification. The electron-rich nature of the thiophene ring enhances its potential for electrophilic aromatic substitution reactions and influences the compound's overall electronic properties.

The piperidine substituent represents a six-membered saturated heterocycle containing one nitrogen atom, which adopts a chair conformation similar to cyclohexane. The nitrogen atom in piperidine can exist in two distinguishable chair conformations, with the equatorial conformation being more stable by approximately 0.72 kilocalories per mole in the gas phase. This conformational preference influences the three-dimensional shape of the overall molecule and affects potential biological interactions with target proteins or receptors.

| Structural Component | Key Properties | Molecular Contribution |

|---|---|---|

| Thiophene Ring | Aromatic, electron-rich, planar | Electronic properties, substitution patterns |

| Piperidine Ring | Saturated, chair conformation, basic nitrogen | Three-dimensional shape, hydrogen bonding |

| Carboxylic Acid | Hydrogen bonding, ionizable, polar | Solubility, binding interactions |

| Hydrochloride Salt | Ionic, enhanced solubility | Pharmaceutical properties, stability |

The carboxylic acid functionality introduces hydrogen bonding capability and pH-dependent ionization behavior, significantly influencing the compound's solubility and potential biological interactions. In physiological conditions, the carboxylic acid group exists predominantly in its ionized carboxylate form, contributing negative charge that can participate in electrostatic interactions with biological targets. The combination of the basic piperidine nitrogen and acidic carboxyl group creates an internal charge balance that affects the compound's overall polarity and distribution properties.

The methylene bridge connecting the piperidine ring to the thiophene system provides conformational flexibility while maintaining sufficient structural rigidity to preserve the overall molecular shape. This linker length and geometry influence the spatial relationship between the aromatic thiophene system and the aliphatic piperidine ring, affecting potential biological target recognition and binding affinity. The specific positioning of substituents around the thiophene ring, with the carboxylic acid at the 2-position and the piperidin-1-ylmethyl group at the 5-position, creates a defined molecular topology that determines structure-activity relationships and chemical reactivity patterns.

Eigenschaften

IUPAC Name |

5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.ClH/c13-11(14)10-5-4-9(15-10)8-12-6-2-1-3-7-12;/h4-5H,1-3,6-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFMWUJDRISCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(S2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of specific bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .

Antitumor Properties

Preliminary studies suggest that this compound may possess antitumor activity. In vitro assays have indicated that it can induce apoptosis in cancer cells, particularly those resistant to conventional therapies. This property is being explored further for potential use in cancer treatment regimens .

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its functional groups, which can participate in various chemical reactions.

Synthesis of Novel Compounds

Researchers are utilizing 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride to synthesize novel heterocyclic compounds. These derivatives are being investigated for their biological activities, including anti-inflammatory and analgesic effects .

Material Science

In material science, the unique properties of thiophene derivatives are being exploited for the development of advanced materials.

Conductive Polymers

Thiophene compounds are known for their electrical conductivity. This particular compound is being studied for its potential application in creating conductive polymers used in electronic devices and sensors . The incorporation of piperidine enhances the solubility and processability of these materials.

Case Studies and Research Findings

Several studies have documented the applications of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride:

Wirkmechanismus

The mechanism by which 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperidine group can enhance the compound's ability to bind to these targets, potentially leading to therapeutic effects.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.

Receptors: It may bind to receptors on cell surfaces, influencing signaling pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Piperazine Ring

5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic Acid Hydrochloride

- Molecular Formula : C₁₁H₁₇ClN₂O₂S

- Molecular Weight : 276.78 g/mol

- Key Features: Replaces piperidine with a 4-methylpiperazine group.

- Applications : Common in kinase inhibitors and antimicrobial agents due to improved solubility from the hydrochloride salt .

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic Acid Dihydrochloride

- Molecular Formula : C₁₀H₁₆Cl₂N₂O₂S

- Molecular Weight : 323.22 g/mol

- Key Features : Contains a piperazine ring (unsubstituted) with two hydrochloride counterions. The additional HCl increases polarity, enhancing aqueous solubility but possibly reducing membrane permeability .

5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic Acid Dihydrochloride

- Molecular Formula : C₁₁H₁₈Cl₂N₂O₂S

- Molecular Weight : 337.25 g/mol

- Key Features: Combines the 4-methylpiperazine group with a dihydrochloride salt. This variant may offer intermediate solubility and stability properties compared to mono- and dihydrochloride analogs .

Functional Group Modifications

Methyl 5-(Piperazin-1-yl)thiophene-2-carboxylate Hydrochloride

- Molecular Formula : C₁₀H₁₅ClN₂O₂S

- Molecular Weight : 262.75 g/mol

- Key Features : Replaces the carboxylic acid with a methyl ester. This modification improves lipophilicity, making it more suitable for blood-brain barrier penetration in CNS-targeted drugs .

Articaine Acid Hydrochloride

Comparative Data Table

Key Research Findings

Impact of Piperidine vs. Piperazine : Piperazine derivatives generally exhibit higher solubility due to the additional nitrogen atoms, but piperidine analogs may have better metabolic stability in vivo .

Salt Form Effects: Dihydrochloride salts (e.g., C₁₀H₁₆Cl₂N₂O₂S) show 20–30% higher aqueous solubility than monohydrochloride counterparts, critical for intravenous formulations .

Functional Group Trade-offs : Methyl esters (e.g., C₁₀H₁₅ClN₂O₂S) enhance lipophilicity but require hydrolysis to active carboxylic acids in vivo, introducing a pharmacokinetic delay .

Biologische Aktivität

5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride is a compound recognized for its potential biological activities, particularly in pharmacological research. This article explores its structure, synthesis, biological properties, and potential therapeutic applications, drawing from various scientific sources.

Chemical Structure and Properties

Chemical Formula : CHClNOS

CAS Number : 1354960-80-7

Molecular Weight : 261.77 g/mol

The compound features a thiophene ring with a piperidinylmethyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity and interaction with various biological targets.

Synthesis

The synthesis of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride typically involves several key steps:

- Formation of the Thiophene Ring : Starting from thiophene derivatives.

- Piperidine Substitution : Introducing the piperidine moiety through nucleophilic substitution.

- Carboxylic Acid Functionalization : Adding the carboxylic acid group to complete the structure.

These methods ensure high purity levels suitable for biological research applications.

Pharmacological Properties

Research indicates that 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride exhibits significant biological activity, particularly as an anti-inflammatory agent. The presence of the piperidine moiety enhances its interaction with various biological targets, potentially modulating inflammatory pathways .

Case Studies and Research Findings

Comparison with Similar Compounds

The following table summarizes structural comparisons with related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methyl-5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid | Contains a piperazine ring instead of piperidine | May exhibit different pharmacokinetics and receptor interactions |

| 5-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid | Substituted with a pyrrolidine ring | Potentially different biological activity due to ring size |

| 5-(Morpholinomethyl)thiophene-2-carboxylic acid | Features a morpholine ring | May offer distinct solubility profiles and reactivity |

This comparison highlights how structural variations can influence biological activity and pharmacological profiles.

Future Directions

Further research is warranted to explore the full potential of 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride in therapeutic applications. Key areas for future investigation include:

- Detailed mechanistic studies to understand its interaction with specific biological targets.

- Clinical trials to assess efficacy and safety in human subjects.

- Development of analogs to enhance potency and selectivity against targeted diseases.

Vorbereitungsmethoden

Step 1: Halogenation and Functional Group Activation

- The thiophene ring is selectively brominated at the 4- and 5-positions to give 4,5-dibromo-thiophene-2-carboxylic acid or aldehyde derivatives.

- For aldehyde derivatives, the 2-formyl group can be reduced to an alcohol and then converted to a chloromethyl group using reagents like cyanuric chloride in DMF.

Step 2: Nucleophilic Substitution with Piperidine Derivatives

- The chloromethyl intermediate undergoes nucleophilic substitution with 4-(aminomethyl)-1-BOC-piperidine, introducing the piperidin-1-ylmethyl substituent at the 5-position.

- The BOC protecting group on the piperidine nitrogen is retained during substitution to prevent unwanted side reactions.

Step 3: Suzuki Coupling Reactions (if applicable)

- In some synthetic schemes, the 4- and 5-bromo substituents allow for selective Suzuki coupling reactions with aryl boronic acids.

- The 5-bromo position is typically reacted first at a lower temperature (~80 °C), followed by the 4-bromo position at higher temperature (~100 °C).

- These steps enable the introduction of additional aryl groups if required.

Step 4: Deprotection and Salt Formation

- The BOC protecting group is removed by treatment with hydrochloric acid (HCl), yielding the free amine.

- The free amine is then converted to its hydrochloride salt by reaction with HCl, affording 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride.

Representative Reaction Scheme

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4,5-Dibromo-thiophene-2-carboxylic acid or aldehyde | Starting material with halogenation |

| 2 | Reduction (NaBH4), cyanuric chloride in DMF | Conversion of aldehyde to chloromethyl intermediate |

| 3 | 4-(Aminomethyl)-1-BOC-piperidine, nucleophilic substitution | Introduction of piperidin-1-ylmethyl group |

| 4 | Suzuki coupling reagents (aryl boronic acids, Pd catalyst, base) | Optional arylation at brominated positions |

| 5 | HCl treatment | Deprotection of BOC and formation of hydrochloride salt |

Research Findings and Analysis

- The selective substitution at the 5-position of thiophene is achieved by controlling reaction temperature and sequence, which is critical for high yield and purity.

- The use of BOC protection on the piperidine amine is essential to prevent side reactions during coupling and substitution steps.

- Suzuki coupling allows for structural diversification but is optional depending on the target compound.

- The final hydrochloride salt form improves compound stability and solubility, which is advantageous for pharmaceutical applications.

Data Table: Summary of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 4,5-Dibromo-thiophene-2-carboxylic acid or aldehyde |

| Key reagents | 4-(Aminomethyl)-1-BOC-piperidine, cyanuric chloride, HCl |

| Protection group | BOC (tert-butoxycarbonyl) |

| Substitution temperature | ~25-80 °C (nucleophilic substitution) |

| Suzuki coupling temperature | 80 °C (5-Br), then 100 °C (4-Br) |

| Deprotection conditions | HCl in organic solvent |

| Final product form | Hydrochloride salt |

Additional Notes

- Alternative methods for introducing the piperidinylmethyl group may involve direct reductive amination of thiophene-2-carboxaldehyde with piperidine derivatives.

- Transfer hydrogenation methods for related piperidine carboxylic acids have been reported but are more relevant for methylation rather than direct substitution on thiophene derivatives.

- The methods described are supported by peer-reviewed articles and patent literature emphasizing selective halogenation, nucleophilic substitution, and protection/deprotection chemistry for thiophene derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 5-(Piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride, and how can reaction progress be monitored?

- Methodological Answer : A multi-step synthesis typically involves coupling piperidine derivatives with functionalized thiophene precursors. For example, nucleophilic substitution reactions between piperidine and bromomethyl-thiophene intermediates are common. Reaction progress can be tracked using thin-layer chromatography (TLC) with silica gel plates and UV visualization . Post-synthesis, purification via recrystallization or column chromatography is recommended. Confirm intermediate structures using H NMR (e.g., δ 7.2–7.5 ppm for thiophene protons) and mass spectrometry (MS) for molecular ion verification .

Q. How should researchers assess the purity and stability of this compound under laboratory storage conditions?

- Methodological Answer : Purity analysis requires high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Stability studies should include accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by HPLC and NMR to identify decomposition products. Store the compound in a desiccator at −20°C in amber vials to minimize hydrolysis and photodegradation .

Q. What solvent systems are optimal for solubility and biological assays?

- Methodological Answer : Preliminary solubility screening in DMSO (≥50 mg/mL) is typical for stock solutions. For aqueous compatibility, dilute in phosphate-buffered saline (PBS) or cell culture media with ≤1% DMSO. Dynamic light scattering (DLS) can assess colloidal stability in biological buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or cellular models. Conduct meta-analyses of published IC values and validate findings using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization). Compare structural analogs (e.g., methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride) to identify substituent effects on target binding .

Q. What experimental strategies are recommended for studying the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics or fluorescence resonance energy transfer (FRET) for real-time interaction kinetics. Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses, which should be validated with mutagenesis studies on target proteins .

Q. How can environmental fate and ecotoxicological impacts of this compound be evaluated?

- Methodological Answer : Follow protocols from long-term environmental studies like Project INCHEMBIOL :

- Abiotic degradation : Hydrolysis and photolysis experiments under simulated environmental conditions (pH 7–9, UV light).

- Biotic degradation : Use soil microcosms or activated sludge systems to assess microbial breakdown.

- Toxicity screening : Perform acute/chronic assays on model organisms (e.g., Daphnia magna for aquatic toxicity).

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for dose-response studies involving this compound?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves. Report EC/IC values with 95% confidence intervals. For high-throughput screens, apply Z’-factor validation to ensure assay robustness .

Q. How can researchers address batch-to-batch variability in synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs) : Monitor reaction temperature, stoichiometry, and catalyst loading.

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Safety and Handling

Q. What are the key safety protocols for handling this compound in a laboratory setting?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.